Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C12H7F3O3 It is a derivative of benzoate, featuring an ethynyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 4-ethynylbenzoic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate esterification. The process can be summarized as follows:
Esterification: 4-ethynylbenzoic acid reacts with 2,2,2-trifluoroethanol in the presence of thionyl chloride.
Catalysis: A catalyst such as sulfuric acid may be used to speed up the reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Automated Purification: Advanced purification techniques such as automated chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.
Reduction: Formation of 4-ethenylbenzoate or 4-ethylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethynylbenzoate: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Lacks the ethynyl group, affecting its reactivity and applications.
4-Ethynylbenzoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
Uniqueness
Methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both the ethynyl and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H9F3O3 |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
methyl 4-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C12H9F3O3/c1-3-8-4-5-9(11(16)17-2)10(6-8)18-7-12(13,14)15/h1,4-6H,7H2,2H3 |
InChI Key |
JCPZNEXXLMMSPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#C)OCC(F)(F)F |
Origin of Product |
United States |
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